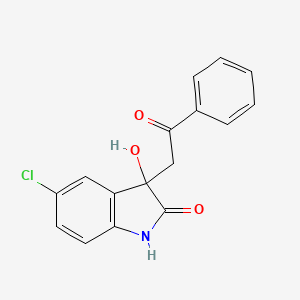

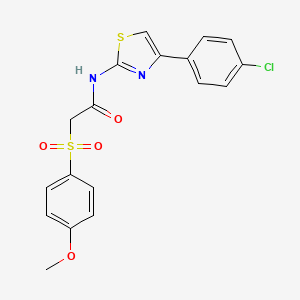

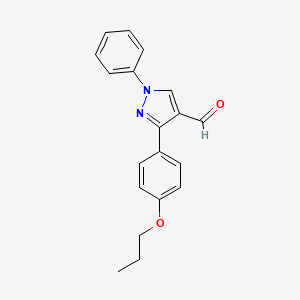

![molecular formula C18H27NO3S B3018274 (E)-N-[[1-(4-Hydroxybutan-2-yl)cyclobutyl]methyl]-2-(4-methylphenyl)ethenesulfonamide CAS No. 1798428-59-7](/img/structure/B3018274.png)

(E)-N-[[1-(4-Hydroxybutan-2-yl)cyclobutyl]methyl]-2-(4-methylphenyl)ethenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of (E)-N-[[1-(4-Hydroxybutan-2-yl)cyclobutyl]methyl]-2-(4-methylphenyl)ethenesulfonamide and related compounds involves innovative procedures that have been developed to improve efficiency in the chemical and pharmaceutical industries. One such method is described in a study where E-arylethenesulfonamides are synthesized from 1-hydroxy-1-arylalkanes through a one-pot, two-step procedure . This process is particularly noteworthy due to the unusual reactivity of 1-phenyl-1-ethanesulfonic acid with thionyl chloride, which prompted a mechanistic investigation leading to the new synthesis method. The simplicity of the starting materials and the straightforward nature of this one-pot synthesis make it an attractive method for preparing compounds like this compound .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is crucial for their biological activity. In the context of kynurenine 3-hydroxylase inhibitors, the structure-activity relationship (SAR) has been explored to identify high-affinity inhibitors . Although the specific structure of this compound is not detailed in the provided papers, the SAR studies of similar sulfonamides suggest that small modifications to the molecular structure can significantly impact the potency and selectivity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of sulfonamides is influenced by their molecular structure. The synthesis process mentioned earlier indicates that the reactivity of the sulfonic acid precursor can be harnessed to create the desired ethenesulfonamide linkage . Additionally, the biochemical evaluation of related sulfonamide compounds as enzyme inhibitors demonstrates that these molecules can interact with biological targets, leading to the inhibition of kynurenine 3-hydroxylase . This suggests that this compound may also participate in specific chemical reactions within biological systems, potentially acting as an inhibitor of relevant enzymes.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not explicitly discussed in the provided papers, the properties of sulfonamides in general can be inferred. Sulfonamides typically exhibit good stability and solubility characteristics, which are important for their function as pharmaceutical agents . The presence of the sulfonamide group can also influence the acidity and basicity of the compound, affecting its solubility and reactivity. The specific substituents on the aromatic ring and the alkyl chain length can further modify these properties, tailoring the compound for its intended use .

Scientific Research Applications

Pharmacological Activity and Drug Discovery

- Endothelin Antagonists : Biphenylsulfonamides have been identified as novel series of endothelin-A (ETA) selective antagonists, showing improved binding and functional activity. Compounds with hydrophobic groups and amino functions demonstrated significant oral activity in inhibiting pressor effects caused by ET-1 infusion in rats, indicating potential applications in cardiovascular diseases (Murugesan et al., 1998).

Synthetic Chemistry and Chemical Transformations

- Catalyzed Cascade Reactions : Lewis acid-catalyzed reactions of N-(4-hydroxy-4,4-diarylbut-2-ynyl)-4-methyl-N-prop-2-ynylbenzenesulfonamides with vinylidenecyclopropanes produced polycyclic compounds and derivatives in good yields under mild conditions. This demonstrates the compound's role in facilitating complex chemical transformations, contributing to the synthesis of novel chemical entities (Yao & Shi, 2009).

Bioactivity and Drug Design

- Anticancer and Antimicrobial Agents : Studies on organotin(IV) complexes, including amino acetate functionalized Schiff base organotin(IV) complexes, have shown significant in vitro cytotoxicity against various human tumor cell lines. This highlights the potential of sulfonamide derivatives in the design and development of new anticancer drugs (Basu Baul et al., 2009).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been linked to thecytochrome P450 system . This system plays a crucial role in the metabolism of various substances within the body.

Mode of Action

Compounds of a similar nature have been observed to undergo oxidation by the cytochrome p450 system . This leads to the production of various metabolites, some of which may have biological activity.

Biochemical Pathways

The cytochrome P450 system is involved in the metabolism of various drugs and endogenous compounds .

Pharmacokinetics

The involvement of the cytochrome p450 system in its metabolism suggests that it may undergo extensive hepatic metabolism .

Result of Action

The involvement of the cytochrome p450 system suggests that it may lead to the production of various metabolites, some of which may have biological activity .

properties

IUPAC Name |

(E)-N-[[1-(4-hydroxybutan-2-yl)cyclobutyl]methyl]-2-(4-methylphenyl)ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3S/c1-15-4-6-17(7-5-15)9-13-23(21,22)19-14-18(10-3-11-18)16(2)8-12-20/h4-7,9,13,16,19-20H,3,8,10-12,14H2,1-2H3/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYKMSZMRMNXIC-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2(CCC2)C(C)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2(CCC2)C(C)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/no-structure.png)

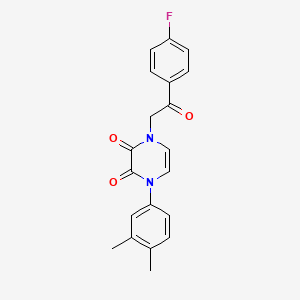

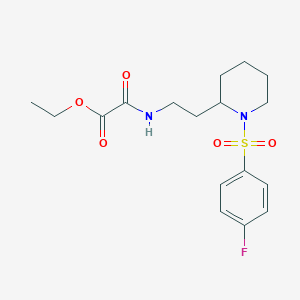

![2-(4-benzylpiperazin-1-yl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3018199.png)

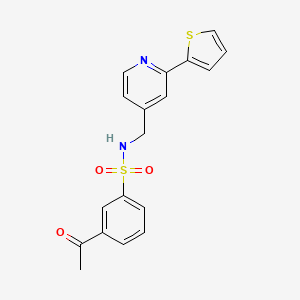

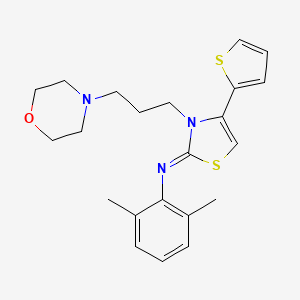

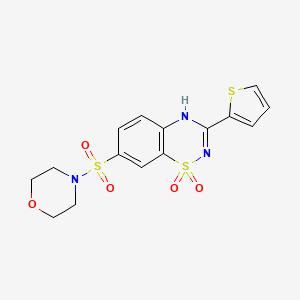

![4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B3018203.png)

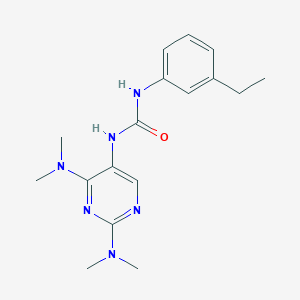

![6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B3018204.png)